molecular formula C10H13ClO2 B2392163 1-Chloro-3-(2,2-dimethoxyethyl)benzene CAS No. 42866-88-6

1-Chloro-3-(2,2-dimethoxyethyl)benzene

Cat. No.: B2392163
CAS No.: 42866-88-6
M. Wt: 200.66
InChI Key: HXFDKNFRSDFQDE-UHFFFAOYSA-N
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Description

1-Chloro-3-(2,2-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H13ClO2. It is a colorless liquid with a sweet, floral odor and is commonly used in organic synthesis . This compound is part of the benzene family, where a chlorine atom and a 2,2-dimethoxyethyl group are substituted on the benzene ring.

Scientific Research Applications

1-Chloro-3-(2,2-dimethoxyethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action for reactions involving benzene rings typically involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is then followed by the loss of a proton from this intermediate, yielding a substituted benzene ring .

Preparation Methods

The synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene typically involves the chlorination of 3-(2,2-dimethoxyethyl)benzene. This can be achieved through various methods, including:

Industrial production methods often involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Chloro-3-(2,2-dimethoxyethyl)benzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Chloro-3-(2,2-dimethoxyethyl)benzene can be compared with similar compounds such as:

    1-Chloro-2-(2,2-dimethoxyethyl)benzene: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.

    1-Bromo-3-(2,2-dimethoxyethyl)benzene: Bromine atom instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.

    1-Chloro-3-(2,2-dihydroxyethyl)benzene:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

1-chloro-3-(2,2-dimethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFDKNFRSDFQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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